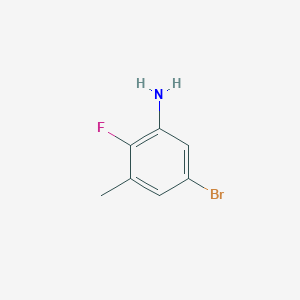

5-Bromo-2-fluoro-3-methylaniline

Description

Significance of Substituted Anilines in Modern Organic Synthesis and Materials Science

Substituted anilines are organic compounds derived from aniline (B41778) that have been modified with various functional groups. wisdomlib.org Their importance in modern organic synthesis cannot be overstated, as they serve as versatile precursors for a multitude of more complex molecules. wisdomlib.orgcymitquimica.com They are foundational materials for producing a wide range of chemicals, including isocyanates for polyurethane manufacturing, which is used in plastics and thermal insulation. quora.com

In the realm of synthetic chemistry, these compounds are pivotal starting materials for creating derivatives of N-phenyl nicotinamide (B372718) and cinnoline, as well as for the production of benzothiazole (B30560) derivatives and heterocyclic azo dyes. wisdomlib.org The specific positioning of different functional groups, such as nitro groups, allows for their use in specific reactions like ketimine synthesis. wisdomlib.org The ability to introduce various electron-withdrawing or electron-donating groups onto the aniline ring enables chemists to fine-tune the molecule's properties for specific applications. wisdomlib.org Furthermore, substituted anilines are key intermediates in the synthesis of agrochemicals like herbicides and fungicides, as well as pigments and materials for the rubber industry. researchgate.netchemblink.com In materials science, they are used as precursors for functional materials such as conductive polymers and liquid crystal compounds. chemblink.com

Research Context of Bromofluoromethylanilines

Within the broader class of halogenated anilines, bromofluoromethylanilines represent a particularly interesting subgroup for researchers. The simultaneous presence of bromine and fluorine atoms on the aniline ring imparts a unique combination of properties. The fluorine atom is known to often increase metabolic stability and bioavailability in drug candidates, while the bromine atom can enhance lipophilicity and biological activity. This dual-halogenation pattern provides a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of new therapeutic agents.

The study of halogenated aniline derivatives has expanded with the advancement of synthetic methodologies. chemblink.com These compounds serve as crucial building blocks, and their specific substitution patterns allow for the creation of molecular scaffolds that can be further modified through reactions like cross-coupling and nucleophilic substitutions. Research has consistently shown that halogenated anilines are essential precursors for a wide range of bioactive compounds. chemblink.com The strategic placement of bromo and fluoro groups influences the molecule's reactivity, polarity, and stability, making these compounds highly valuable in the design of new pharmaceuticals and functional materials. chemblink.com

Scope and Objectives of Academic Inquiry into 5-Bromo-2-fluoro-3-methylaniline

The academic and industrial inquiry into this compound focuses on its role as a specialized chemical intermediate. This compound, with its distinct trisubstituted aromatic ring, offers a unique reactive profile for synthetic chemists. It features a benzene (B151609) ring with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position. evitachem.com This specific arrangement of substituents dictates its chemical behavior and makes it a valuable component for constructing more complex molecules. evitachem.comclearsynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1393442-46-0 |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=C(C(=C1)N)F)Br |

This table was generated based on data from sources cymitquimica.comevitachem.com.

The primary objective of research involving this compound is to leverage its structure as a building block. evitachem.com Its reactivity allows it to participate in various chemical transformations. The amine group can undergo acylation and alkylation, while the halogen substituents make the aromatic ring susceptible to both electrophilic and nucleophilic substitution reactions. ncert.nic.inevitachem.com A common synthetic route to produce this compound involves a multi-step process that typically starts with a commercially available aniline derivative, followed by bromination and fluorination steps under controlled conditions. evitachem.com

A notable application highlighted in scientific literature is its use as an intermediate in the synthesis of aza-tetracyclic oxazepine compounds, which have been investigated for their potential use in cancer treatment. google.com In one documented synthesis, this compound is reacted with sodium hydride and p-methoxybenzyl chloride in N,N-Dimethylformamide to form a more complex intermediate, demonstrating its utility in building intricate molecular architectures. google.com This application underscores the compound's significance in medicinal chemistry and drug discovery programs, where the goal is to create novel molecules with specific biological targets. evitachem.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride (B1165640) |

| Aniline |

| Benzothiazole |

| Cinnoline |

| N,N-Dimethylformamide |

| N-phenyl nicotinamide |

| p-methoxybenzyl chloride |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPJTQZMPXWSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Bromo 2 Fluoro 3 Methylaniline

Established Synthetic Pathways for Halogenated Anilines

The preparation of halogenated anilines can be achieved through several established synthetic routes. These methods primarily involve the reduction of halogenated nitroaromatics or the direct halogenation of aniline (B41778) precursors.

Selective Catalytic Reduction of Halogenated Nitroaromatic Precursors

A primary and widely utilized method for the synthesis of halogenated anilines is the selective catalytic reduction of the corresponding halogenated nitroaromatic compounds. acs.org This approach is favored for its efficiency and the commercial availability of a wide range of nitroaromatic precursors. The reduction of a nitro group to an amine can be accomplished using various reducing agents and catalyst systems.

Historically, metal powders such as iron, tin, or zinc in the presence of an acid have been used for this transformation. However, modern methods often employ catalytic hydrogenation, which offers a cleaner and more efficient alternative. researchgate.net Common catalysts for this reaction include palladium, platinum, or nickel on a solid support like carbon. nih.govacs.org For instance, the synthesis of 5-Bromo-2-fluoro-3-methylaniline would typically start from 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. sigmaaldrich.comchemscene.com The selective reduction of the nitro group in this precursor, while leaving the bromo and fluoro substituents intact, yields the desired aniline.

Recent advancements in this field have focused on developing more selective and sustainable catalytic systems. This includes the use of novel catalysts to improve reaction rates and selectivity, especially for substrates with multiple reducible functional groups. acs.org Photocatalytic methods are also emerging as a green alternative, utilizing light energy to drive the reduction process at ambient temperature and pressure. nih.gov

Halogenation of Aniline Derivatives and Related Precursors

Direct halogenation of aniline and its derivatives is another fundamental approach to introduce halogen atoms onto the aromatic ring. byjus.com The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. chemistrysteps.com

Regioselective Bromination and Fluorination Strategies

Achieving regioselectivity in the halogenation of anilines is a key challenge. The strong activating nature of the amino group often leads to polyhalogenation. videohighlight.comyoutube.com To control the reaction and achieve monosubstitution, the amino group is often temporarily converted into a less activating group, such as an amide. This is commonly done by reacting the aniline with acetic anhydride (B1165640) to form an acetanilide. youtube.com The bulkier acetylamino group also provides steric hindrance, favoring substitution at the para position. videohighlight.com After the halogenation step, the acetyl group can be easily removed by hydrolysis to regenerate the amino group. youtube.com

For the synthesis of this compound, a potential precursor would be 2-fluoro-3-methylaniline. Bromination of this compound would need to be carefully controlled to achieve substitution at the desired C-5 position. The directing effects of the fluorine, methyl, and amino groups would all influence the final regiochemical outcome.

Fluorination of aromatic rings is often more challenging than bromination due to the high reactivity of elemental fluorine. Therefore, indirect methods are typically employed. One common strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding aniline.

Mechanistic Considerations in Halogenation Reactions of Substituted Anilines

The mechanism of electrophilic halogenation of anilines involves the attack of an electrophilic halogen species on the electron-rich aromatic ring. byjus.com The amino group, through its +M (mesomeric) effect, significantly increases the electron density at the ortho and para positions, making these sites highly susceptible to electrophilic attack. chemistrysteps.com

The reaction rate and selectivity are influenced by several factors, including the nature of the halogenating agent, the solvent, and the substituents already present on the aniline ring. In polar solvents, the halogen-halogen bond can be polarized, generating a more potent electrophile. videohighlight.com The electronic and steric effects of existing substituents play a crucial role in determining the position of the incoming halogen. For instance, in 2-fluoro-3-methylaniline, the fluorine atom is an ortho, para-director but is deactivating, while the methyl group is an ortho, para-director and activating. The amino group is the strongest activating and ortho, para-directing group. The interplay of these directing effects would determine the major product upon bromination.

N,N-Dialkylaniline N-Oxide Routes to Aryl Halides

A more recent and specialized method for the synthesis of halogenated anilines involves the use of N,N-dialkylaniline N-oxides. nih.gov This strategy allows for the selective introduction of halogens at the ortho or para positions of N,N-dialkylanilines. nih.gov The process involves the oxidation of the N,N-dialkylaniline to the corresponding N-oxide, followed by treatment with a thionyl halide (SOBr₂ or SOCl₂). nih.gov This reaction proceeds through a videohighlight.comvideohighlight.com-sigmatropic rearrangement, leading to the formation of the halogenated aniline after the cleavage of the N-O bond. This method offers a complementary approach to traditional electrophilic halogenation, sometimes providing access to isomers that are difficult to obtain by other means. nih.gov

Copper-Catalyzed ortho-Halogenation of Protected Anilines

Copper-catalyzed reactions have emerged as powerful tools for the regioselective C-H functionalization of aromatic compounds. rsc.orgrsc.orgbeilstein-journals.org In the context of aniline synthesis, copper catalysts can be used for the direct ortho-halogenation of protected anilines. rsc.orgrsc.org This method typically involves the use of a directing group attached to the nitrogen atom, which coordinates to the copper catalyst and directs the halogenation to the ortho position. beilstein-journals.org A common directing group is the picolinamide (B142947) group, which can be readily introduced and subsequently removed. acs.org

Advanced Synthetic Techniques for this compound and Related Isomers

The synthesis of specifically substituted anilines like this compound often involves multi-step processes that require precise control over regioselectivity. Traditional methods for halogenating anilines can lead to a mixture of ortho- and para-substituted products, and in some cases, di- or even tri-substituted anilines, necessitating complex purification steps. nih.govbyjus.com For instance, the direct bromination of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722). byjus.com To achieve the desired substitution pattern, protecting the highly activating amino group is a common strategy. nih.gov

A general approach to synthesizing compounds like this compound might start from a precursor such as 4-bromo-2-trifluorotoluene, involving steps like acetylation, nitration, deacetylation, deamination, and reduction. google.com Another route could involve the catalytic hydrogenation of a corresponding nitroaromatic compound. frontiersin.org

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target product while minimizing waste and by-product formation. prismbiolab.com This process involves a systematic evaluation of various parameters, including solvents, temperature, and the equivalents of reagents. researchgate.net

Modern approaches to reaction optimization are moving beyond the traditional "one-factor-at-a-time" (OFAT) method, which can be inefficient and may not reveal the interactions between different variables. prismbiolab.com Statistical methods like Design of Experiments (DoE) and machine learning-guided approaches are becoming more prevalent. prismbiolab.comnih.govbeilstein-journals.org These techniques allow for the simultaneous investigation of multiple parameters, leading to a more comprehensive understanding of the reaction landscape and the identification of truly optimal conditions. prismbiolab.comnih.gov For instance, Bayesian optimization has shown significant success in identifying suitable reagents and conditions more efficiently than human experts. nih.gov

In the context of halogenated aniline synthesis, controlling the regioselectivity is a key challenge. nih.gov The choice of solvent can have a profound impact. For example, using ionic liquids as solvents for the chlorination or bromination of unprotected anilines with copper halides can lead to high yields of the para-substituted product under mild conditions. nih.gov This method avoids the need for hazardous reagents and complex protection-deprotection steps. nih.gov

The following interactive table illustrates how different reaction parameters can be varied to optimize the synthesis of a halogenated aniline.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Outcome |

| Solvent | Dioxane | Ethanol | Ionic Liquid | High Selectivity |

| Catalyst | Pd(P(o-tol)3)2 | Copper(II) chloride | Iron Powder | High Yield |

| Temperature | Room Temperature | 50°C | 100°C | Faster Reaction Rate |

| Reagent | N-Bromosuccinimide | Thionyl Bromide | Ceric Ammonium (B1175870) Nitrate (B79036)/KBr | Greener Process |

Scaling up the synthesis of bromofluoromethylanilines from the laboratory to an industrial setting presents a unique set of challenges. The primary goals on an industrial scale are to ensure a safe, cost-effective, and environmentally sustainable process that delivers a high yield of the desired product. frontiersin.orgresearchgate.net

Key considerations for industrial-scale synthesis include:

Raw Material Sourcing and Cost: The availability and cost of starting materials are critical factors.

Process Safety: The potential hazards associated with reagents and reaction conditions must be carefully managed.

Reaction Efficiency and Yield: Maximizing the conversion of starting materials to the final product is essential for economic viability. google.com

Purification: Developing efficient and scalable purification methods to remove impurities and by-products is crucial.

Waste Management: Minimizing and safely disposing of waste streams is a key environmental and regulatory consideration.

Regulatory Compliance: Adhering to all relevant safety and environmental regulations is mandatory.

Catalytic hydrogenation of the corresponding nitroaromatics is a common and often preferred method for the industrial production of anilines due to its efficiency and the high purity of the resulting products. frontiersin.orgrsc.org The choice of catalyst is critical, with a focus on non-noble metal catalysts to reduce costs and improve sustainability. frontiersin.org For example, iron-based catalysts have been explored as a more environmentally friendly alternative to traditional methods. rsc.org

The table below outlines some of the key considerations for the industrial synthesis of bromofluoromethylanilines.

| Factor | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware | Reactors, distillation columns |

| Safety Focus | Personal protective equipment | Process safety management, hazard analysis |

| Economic Driver | Proof of concept | Cost per kilogram, process efficiency |

| Waste Disposal | Small quantities, varied methods | Large volumes, regulated disposal |

Integration of Green Chemistry Principles in Halogenated Aniline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated anilines, aiming to reduce the environmental impact of chemical manufacturing. tandfonline.comacs.org This involves a shift towards using less hazardous materials, improving atom economy, and reducing energy consumption.

Key green chemistry strategies applicable to halogenated aniline synthesis include:

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign alternatives like water or ionic liquids. nih.gov

Catalysis: Employing catalysts to enable reactions to proceed under milder conditions with higher selectivity, thereby reducing energy consumption and waste. frontiersin.org The development of recyclable catalysts is also a significant area of research. frontiersin.org

Alternative Reagents: Replacing hazardous reagents with safer alternatives. For example, using a combination of ceric ammonium nitrate and potassium bromide for bromination instead of elemental bromine. acs.org

Electrochemical Synthesis: Utilizing electrochemical methods can eliminate the need for chemical oxidants and reductants, offering a cleaner and more efficient synthetic route. acs.orgchemistryworld.com Potential-controlled electrochemical halogenation allows for selective mono- or di-halogenation of anilines by simply adjusting the electrode potential. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often without the need for organic solvents. researchgate.nettandfonline.com

A notable example is the microwave-assisted synthesis of anilines from activated aryl halides, which proceeds in high yield without the need for transition metals, ligands, or organic solvents. tandfonline.com This method represents a more efficient and eco-friendly alternative for producing important pharmaceutical building blocks. tandfonline.com

The following table summarizes some green chemistry approaches in halogenated aniline synthesis.

| Traditional Method | Green Alternative | Green Chemistry Principle |

| Acetic anhydride for acetylation | Zn dust/Fe powder–acetic acid | Use of less hazardous reagents acs.org |

| Bromine for bromination | Ceric ammonium nitrate–KBr acs.org | Use of safer chemicals |

| Organic solvents | Ionic liquids nih.gov, Water | Use of safer solvents |

| Stoichiometric reagents | Catalytic hydrogenation frontiersin.org | Catalysis, Atom Economy |

| Conventional heating | Microwave irradiation tandfonline.com | Energy efficiency |

| Chemical oxidants/reductants | Electrochemical synthesis acs.org | Prevention of waste |

Advanced Reactivity and Mechanistic Studies of 5 Bromo 2 Fluoro 3 Methylaniline

Electrophilic Aromatic Substitution Dynamics in Halogenated Anilines

The amino group (-NH2) of aniline (B41778) is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. byjus.comyoutube.com This is a result of the lone pair of electrons on the nitrogen atom being delocalized into the benzene (B151609) ring, which increases the electron density at the ortho and para carbons. youtube.com This activation makes the aromatic ring significantly more nucleophilic than benzene itself. ijrar.org

Electronic and Steric Influence of Halogen and Methyl Substituents on Ring Activation

In 5-Bromo-2-fluoro-3-methylaniline, the directing and activating effects of the substituents are a subject of intricate interplay. The substituents on the aniline ring can be broadly categorized into two classes: activating and deactivating. ijrar.org Activating groups donate electrons to the aromatic ring, increasing its nucleophilicity and rendering it more reactive towards electrophiles. ijrar.org Conversely, deactivating groups withdraw electron density, making the ring less reactive.

The substituents on this compound have the following effects:

Amino group (-NH2): This is a powerful activating group and is ortho-, para-directing due to its electron-donating resonance effect. byjus.com

Methyl group (-CH3): This is a weakly activating group that donates electron density through an inductive effect.

Bromine (-Br) and Fluorine (-F): Halogens are generally considered deactivating groups due to their inductive electron-withdrawal. openstax.org However, they are ortho-, para-directing because of their electron-donating resonance effect, where the lone pairs on the halogen can stabilize the cationic intermediate (arenium ion) formed during electrophilic attack. openstax.org

The combined influence of these groups on the aromatic ring of this compound results in a nuanced reactivity profile. The strong activating effect of the amino group is modulated by the deactivating halogens. The fluorine atom, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect. ijrar.org However, the resonance donation from the halogens, although weaker than their inductive withdrawal, still directs incoming electrophiles to the positions ortho and para to them. openstax.org

The positions open for electrophilic attack on this compound are C4 and C6. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Effect on Ring | Directing Influence |

| -NH2 | 1 | Activating | Ortho, Para |

| -F | 2 | Deactivating | Ortho, Para |

| -CH3 | 3 | Activating | Ortho, Para |

| -Br | 5 | Deactivating | Ortho, Para |

Considering the combined effects, the C6 position is activated by the ortho-directing amino group and the para-directing methyl group. The C4 position is activated by the para-directing amino group and the ortho-directing methyl group. However, the C4 position is also adjacent to the deactivating bromine atom, and the C6 position is ortho to the deactivating fluorine atom. The ultimate regioselectivity of an electrophilic aromatic substitution reaction would depend on the specific electrophile and reaction conditions, with the interplay of both electronic and steric factors determining the major product.

Nucleophilic Reactivity of the Amine Functionality in this compound

While the aromatic ring of aniline can act as a carbon nucleophile, the nitrogen atom of the amino group also possesses a lone pair of electrons, making it a potential nitrogen nucleophile. total-synthesis.com The nucleophilicity of the amine in this compound is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing halogen atoms (bromine and fluorine) decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline. Conversely, the electron-donating methyl group slightly increases the electron density on the nitrogen.

The reduced nucleophilicity of the amine in halogenated anilines can be advantageous in certain reactions. For instance, in palladium-catalyzed C-N coupling reactions, fluoroalkyl-substituted anilines can be synthesized from the corresponding aryl halides. nih.gov The electron-withdrawing nature of the fluoroalkyl group on the nitrogen helps to suppress unwanted side reactions like aerobic or metabolic oxidation. nih.govnih.gov

Cross-Coupling Reactions at the Bromide Substituent

The carbon-bromine bond in this compound provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Transformations

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org In the case of this compound, the C-Br bond can be selectively activated over the C-F bond using a palladium catalyst. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The reactivity in Suzuki-Miyaura coupling generally follows the trend I > OTf > Br > Cl for the leaving group on the aromatic ring. libretexts.org The presence of other functional groups on the aniline ring can influence the reaction, but the versatility of the Suzuki-Miyaura coupling often allows for good functional group tolerance. nih.gov

Exploration of Other Metal-Catalyzed Aryl Coupling Reactions

Besides the Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed to functionalize the C-Br bond. These include:

Hiyama Coupling: This reaction utilizes organosilicon compounds as the coupling partners and is often catalyzed by palladium. nih.gov

Stille Coupling: This involves the reaction of organostannanes with organohalides, catalyzed by palladium.

Heck Coupling: This reaction forms a new C-C bond between an organohalide and an alkene.

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. For instance, in some cases, nickel catalysts can be used as an alternative to palladium. beilstein-journals.org

Nucleophilic Aromatic Substitution at the Fluoride (B91410) Moiety

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. nih.gov

In this compound, the fluorine atom is a potential leaving group. The reactivity of the C-F bond towards nucleophilic attack is influenced by the other substituents on the ring. The electron-withdrawing bromine atom and the electron-donating amino and methyl groups will have opposing effects on the electron density of the carbon atom attached to the fluorine.

Generally, C-F bonds are strong and less reactive than C-Br bonds in nucleophilic substitutions. However, in polyfluoroarenes, SNAr reactions can proceed, often with selectivity for a particular fluorine atom based on the electronic environment. nih.gov For instance, in the reaction of polyfluoroarenes with phenothiazine, selective para-substitution of a fluorine atom has been observed. nih.gov

Theoretical studies on the noncatalyzed amination of aryl halides have shown that the activation energy for C-N bond formation is correlated with the electron-withdrawing or -donating ability of the substituents. acs.orgnih.gov The presence of ortho-substituents can also have a significant steric and electronic influence on the transition state of the reaction. acs.orgnih.gov While direct SNAr at the fluoride in this compound might be challenging due to the presence of the activating amino group, under specific conditions with strong nucleophiles and appropriate activation, this transformation could potentially be achieved.

Oxidation and Reduction Chemistry of this compound Derivatives

The reactivity of this compound in oxidation and reduction reactions is dictated by the interplay of its substituent groups on the aniline core. The amino group is typically susceptible to oxidation, while the aromatic ring, substituted with both electron-donating (methyl) and electron-withdrawing (fluoro, bromo) groups, can influence the course of these reactions. While specific studies on the oxidation and reduction of this compound are not extensively detailed in publicly available literature, the expected reactivity can be inferred from the well-established chemistry of substituted anilines and related compounds.

Oxidation Chemistry:

The oxidation of the amino group in aniline derivatives can lead to a variety of products, including nitroso, nitro, azoxy, azo, and polymeric compounds, depending on the oxidant and reaction conditions. For a substituted aniline like this compound, controlled oxidation would be crucial to achieve selective product formation.

It is anticipated that the oxidation of the amino group in derivatives of this compound can be achieved using various oxidizing agents. The amine group can be oxidized under specific conditions. The specific products would be influenced by the nature of the other substituents on the aromatic ring.

Reduction Chemistry:

The reduction of derivatives of this compound would primarily involve the transformation of a nitro group, should it be present, into an amino group. This is a common and well-understood transformation in organic synthesis. For instance, a hypothetical precursor, 5-bromo-2-fluoro-3-methyl-nitroaniline, could be reduced to this compound.

Catalytic hydrogenation is a common method for the reduction of nitro groups. This process would involve the reduction of a nitro group to an amine, followed by any necessary deprotection steps to yield the final product.

Table 1: Hypothetical Oxidation and Reduction Reactions of this compound Derivatives

| Starting Material | Reagent(s) | Expected Product | Reaction Type |

| This compound | Peroxy acid (e.g., m-CPBA) | 5-Bromo-2-fluoro-3-methyl-nitrobenzene | Oxidation |

| 5-Bromo-2-fluoro-3-methyl-nitroaniline | H₂, Pd/C or Fe, HCl | This compound | Reduction |

Note: This table is based on general principles of organic chemistry, as specific research data for these exact reactions on this compound is limited.

Derivatization Strategies and Functional Group Interconversions

The unique substitution pattern of this compound offers multiple avenues for derivatization and functional group interconversions, making it a versatile building block in organic synthesis. The presence of the amino, bromo, and fluoro groups, along with the methyl-substituted aromatic ring, allows for a range of chemical modifications.

One documented derivatization involves the reaction of the amino group. In a synthesis described in a patent, this compound was treated with sodium hydride (NaH) followed by p-methoxybenzyl chloride (PMB-Cl). google.com This reaction results in the protection of the amino group, a common strategy in multi-step organic synthesis to prevent unwanted side reactions of the amine.

The bromine and fluorine substituents on the aromatic ring can also be sites for further reactions. These halogen atoms can potentially participate in nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Table 2: Reported Derivatization of this compound

| Reactant | Reagents | Product | Reaction Type | Source |

| This compound | 1. NaH 2. PMB-Cl | N-(4-methoxybenzyl)-5-bromo-2-fluoro-3-methylaniline | N-alkylation (Protection) | google.com |

This table presents a specific example of derivatization found in the patent literature.

Further derivatization strategies could involve transformations of the amino group into other nitrogen-containing functionalities, such as amides, sulfonamides, or diazonium salts, which are versatile intermediates for introducing a wide array of other substituents. The development of such derivatization and functional group interconversion strategies is crucial for expanding the utility of this compound in the synthesis of novel compounds with potential applications in various fields of chemistry.

Applications in Complex Molecule Synthesis and Intermediates

Role as a Key Building Block in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the development of novel therapeutic agents often relies on the availability of versatile chemical scaffolds. While direct applications of 5-Bromo-2-fluoro-3-methylaniline are not extensively documented in publicly available research, the applications of its isomers and related compounds highlight the potential utility of this substitution pattern.

Synthesis of Sirtuin 6 Activators (e.g., MDL Compounds)

While there is no direct evidence of this compound in the synthesis of Sirtuin 6 (SIRT6) activators, a closely related isomer, 5-Bromo-4-fluoro-2-methylaniline, serves as a crucial component in the creation of MDL compounds such as MDL-800, MDL-801, and MDL-811. ossila.com These compounds are recognized as activators of SIRT6, a lysine (B10760008) deacetylase that functions as a tumor suppressor. ossila.com The MDL compounds are understood to enhance the deacetylase activity of SIRT6 by binding to an allosteric site, which can lead to a reduction in histone levels in human hepatocellular carcinoma cells. ossila.com

Precursor for Pharmaceutical Intermediates (e.g., Orforglipron, Avapritinib)

Current scientific literature does not indicate that this compound is a direct precursor in the synthesis of the pharmaceutical intermediates Orforglipron or Avapritinib. The documented synthetic pathways for these drugs originate from different starting materials.

Utility in the Synthesis of Diverse Pentasubstituted Pyridines

There is currently no available research demonstrating the specific use of this compound in the synthesis of diverse pentasubstituted pyridines. General methods for pyridine (B92270) synthesis often involve cascade reactions of α,β-unsaturated ketoximes with alkenylboronic acids or condensation reactions of carbonyl compounds, rather than starting from substituted anilines. nih.govorganic-chemistry.org

Utility in Agrochemical Development

The development of new pesticides and herbicides is critical for modern agriculture. Fluorinated and brominated organic compounds are frequently explored for their potential bioactive properties.

Precursors for Pesticides and Herbicides

No specific information is available in the scientific literature regarding the use of this compound as a precursor for the synthesis of pesticides or herbicides. Research in this area often focuses on trifluoromethyl-pyridine derivatives as key intermediates.

Applications in Fine Chemicals and Specialty Materials

Fine chemicals and specialty materials encompass a wide range of products with specific functions, often requiring complex synthesis routes.

Currently, there is no documented use of this compound in the production of fine chemicals or specialty materials within the public domain.

Contributions to Dye and Pigment Chemistry

Substituted anilines are foundational precursors in the synthesis of azo dyes, a dominant class of synthetic colorants. The process typically involves diazotization of the aniline's amino group, followed by coupling with an electron-rich partner. While specific research detailing the use of this compound in dye synthesis is not extensively documented in public literature, the application of structurally similar compounds, such as halogenated anilines, is well-established for producing dyes with desirable properties like enhanced lightfastness. ossila.comscialert.net

For instance, fluorinated azo dyes have been developed by reacting a diazotized aniline (B41778) with an acetoacetofluoroanilide. google.com A relevant example involves the reaction of diazotized 3-fluoro-4-methyl aniline with 3-methyl-4-fluoroacetoacetanilide to yield a yellow crystalline compound. google.com This highlights how fluorinated methylanilines contribute to the creation of bright, lightfast pigments. The presence of a bromine atom, as in this compound, would be expected to further influence the resulting dye's properties, potentially enhancing its color depth and stability. The synthesis of halogenated disazo disperse dyes often starts from precursors like 2,4-dichloroaniline, demonstrating the importance of halogen substituents in this class of compounds. scialert.net

Synthesis of Heterocyclic Systems Derived from Bromofluoromethylanilines

Bromofluoromethylanilines are key starting materials for constructing various heterocyclic systems due to the reactivity of the amine group and the potential for functionalization at the halogen sites. They are particularly useful in synthesizing indazoles and benzotriazoles, which are significant scaffolds in medicinal chemistry.

Indazole Synthesis Pathways

Indazoles are bicyclic heterocyclic compounds with a wide range of pharmacological activities. Several synthetic routes to indazoles utilize substituted anilines as precursors.

One notable pathway involves the synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline. google.com This multi-step process begins with the bromination of the aniline, followed by a ring-closure reaction and subsequent deprotection to yield the final indazole product. google.com The initial step is the synthesis of 4-bromo-3-fluoro-2-methylaniline, an isomer of the title compound, which underscores the role of bromofluoromethylanilines as key intermediates. google.com

A general overview of this synthesis is presented below:

| Step | Reaction | Reactants | Product | Yield |

| 1 | Bromination | 3-Fluoro-2-methylaniline, N-Bromosuccinimide | 4-Bromo-3-fluoro-2-methylaniline | 98% |

| 2 | Ring Closure (Acylation & Cyclization) | 4-Bromo-3-fluoro-2-methylaniline, Toluene, Acetic Acid, Isoamyl sulfite | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | ~41% |

| 3 | Deprotection | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, Methanol, Water, Base (e.g., K₂CO₃) | 5-Bromo-4-fluoro-1H-indazole | ~80% |

Another established method for preparing bromo-substituted indazoles starts with 4-bromo-2-methylaniline. This process involves acetylation of the amine, followed by diazotization and intramolecular cyclization to form the indazole ring. The reaction is typically carried out in chloroform (B151607) and involves reagents like acetic anhydride (B1165640) and isoamyl nitrite, ultimately producing 5-bromoindazole in high yield.

Benzotriazole Synthesis via Azide-Directed Lithiation/Cyclization

A modern and conceptually novel approach for synthesizing benzotriazoles involves the azide-directed lithiation and cyclization of 2-azidoaryl bromides. rsc.orgnih.gov This method provides a powerful alternative to the traditional synthesis, which typically relies on the cyclization of o-phenylenediamines. rsc.orggoogle.com

The synthesis pathway begins with the conversion of an aniline, such as this compound, into its corresponding azide (B81097). This can be achieved through diazotization of the amine followed by reaction with sodium azide. The resulting 2-azidoaryl bromide then serves as the key precursor for the cyclization.

The core of the method is a metal-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium, at low temperatures. The azide group directs the lithiation to the adjacent bromine atom, forming a 2-azidoaryl lithium intermediate in situ. This intermediate then undergoes a spontaneous intramolecular endo-cyclization, where the anionic carbon attacks the terminal nitrogen of the azide group to form the triazole ring. Subsequent workup yields the substituted benzotriazole. rsc.orgnih.govgoogle.com

This synthetic strategy is notable for its scope, accommodating a variety of substituents on the aromatic ring, including alkyl, alkoxy, and other halogens. rsc.orggoogle.com The directing effect of the azide group is crucial, enabling selective metal-halogen exchange even in the presence of multiple bromine atoms on the aryl ring. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure in 5-Bromo-2-fluoro-3-methylaniline

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of halogenated anilines. While specific studies on this compound are not widely published, data from structurally related compounds like 5-Bromo-3-chloro-2-fluoroaniline allow for informed predictions. DFT simulations, often employing basis sets like B3LYP/6-31G(d), can predict key electronic parameters. These calculations determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. The HOMO is typically localized on the aromatic ring and the electron-rich amino and halogen substituents, while the LUMO's location can indicate sites susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of an Analogous Halogenated Aniline (B41778) (Data based on 5-Bromo-3-chloro-2-fluoroaniline)

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.7 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 2.1 Debye |

The substituents on the aniline ring—bromo, fluoro, methyl, and amino groups—profoundly influence the molecule's aromaticity and reactivity.

Fluorine (F): As a highly electronegative atom, the ortho-fluoro substituent acts as a potent electron-withdrawing group via the inductive effect. This effect lowers the electron density of the aromatic ring, activating it toward certain types of reactions.

Bromine (Br): The bromine atom at the meta-position (relative to the fluorine) also has an electron-withdrawing inductive effect, though weaker than fluorine's. Its primary role in reactivity is often as a leaving group in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Methyl (CH₃): The methyl group at the meta-position (relative to the amino group) is an electron-donating group through hyperconjugation. This can slightly counteract the deactivating effects of the halogens. Furthermore, its size introduces steric hindrance, which can direct incoming reagents away from the adjacent positions.

Amino (NH₂): The amino group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions.

The aniline molecule is nonplanar; its amino (NH₂) group typically lies at an angle to the plane of the benzene (B151609) ring. Substituents on the ring alter this out-of-plane angle, the C-N bond length, and the energy barrier required for the amino group to invert (pass through a planar transition state).

Theoretical calculations, such as those at the Hartree-Fock (HF) 6-311G** level, can be used to examine these properties.

Electron-donating groups tend to increase the pyramidalization of the amino nitrogen, leading to a larger out-of-plane angle, a longer C-N bond, and a higher inversion barrier.

Electron-withdrawing groups have the opposite effect, promoting planarity and lowering the inversion barrier.

In this compound, the strong electron-withdrawing effects of the fluoro and bromo substituents would be expected to decrease the inversion barrier and promote a more planar geometry of the amino group relative to unsubstituted aniline. The electron-donating methyl group would have a counteracting, albeit smaller, influence.

Table 2: Calculated Properties for Substituted Anilines (Illustrative) (Data from a general study on aniline derivatives)

| Substituent | C-N Bond Length (Å) | Inversion Barrier (kcal/mol) |

|---|---|---|

| (Unsubstituted) | ~1.402 | ~1.50 |

| Electron-Donating (e.g., p-NH₂) | Longer | Higher |

| Electron-Withdrawing (e.g., p-NO₂) | Shorter | Lower |

Molecular Modeling of Reaction Pathways and Transition States

Prediction of Reactivity and Selectivity in Organic Transformations

Computational models allow for the prediction of reactivity and regioselectivity in organic reactions. For this compound, the combination of substituents creates a unique reactivity map.

Cross-Coupling Reactions: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The bromine acts as an effective leaving group.

Electrophilic Aromatic Substitution: The directing effects of the substituents are complex. The powerful activating effect of the amino group directs incoming electrophiles to its ortho and para positions. However, the position para to the amine is occupied by bromine, and one ortho position is blocked by fluorine. The other ortho position is sterically hindered by the adjacent methyl group. Computational analysis of electrostatic potential maps and frontier molecular orbitals can predict the most likely site of substitution, which is often a result of compromise between electronic activation and steric hindrance.

Nucleophilic Substitution: The amine group itself can act as a nucleophile, for instance, in acylation or alkylation reactions. ossila.com

Computational Design and Optimization of Novel Derivatives

This compound serves as a versatile building block, or scaffold, for the synthesis of more complex molecules. A structurally similar compound, 5-Bromo-4-fluoro-2-methylaniline, is a key precursor for synthesizing MDL compounds, which are allosteric activators of the sirtuin 6 (SIRT6) enzyme, a tumor suppressor. ossila.com

Computational methods are central to this design process. By using this compound as a starting scaffold in a computational model, chemists can virtually create a library of novel derivatives by adding different functional groups. These derivatives can then be docked into the active or allosteric site of a biological target, like an enzyme or receptor. The binding affinity and interaction modes are calculated to identify the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. ossila.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Substituted Anilines

Spectroscopic methods are indispensable for confirming the molecular structure of substituted anilines like 5-Bromo-2-fluoro-3-methylaniline. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms (protons) in a molecule. In substituted anilines, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. For instance, electron-donating groups will shift the signals of ortho and para protons to a higher field (lower ppm), while electron-withdrawing groups cause a downfield shift. researchgate.net The coupling patterns between adjacent protons can also help to determine the substitution pattern on the aromatic ring. The protons of the amino group (-NH₂) typically appear as a broad signal, the chemical shift of which can be concentration-dependent. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the aromatic ring of substituted anilines are also sensitive to the electronic effects of the substituents. researchgate.netacs.org This data complements the information obtained from ¹H NMR and helps to confirm the substitution pattern.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically for fluorine-containing compounds. Since fluorine has only one naturally occurring isotope, ¹⁹F, with a nuclear spin of 1/2, ¹⁹F NMR spectra are relatively simple to interpret and provide a direct probe of the fluorine atom's environment within the molecule. This is particularly useful for confirming the position of the fluorine substituent in this compound.

A study on N-alkylanilines showed that low-temperature ¹³C NMR could be used to determine the rotational energy barrier around the C-N bond. researchgate.net Furthermore, the chemical shifts of the para carbon have been used to estimate the twist angle of the amino group in various anilines. researchgate.net

| NMR Data for a Substituted Aniline (B41778) Derivative (N-benzyl-2-chloroaniline) | |

| Nucleus | Chemical Shift (δ, ppm) and Coupling (J, Hz) |

| ¹H NMR (400 MHz, CDCl₃) | 7.26 (d, J = 8.0 Hz, 4H), 7.18 (t, J = 6.8 Hz, 2H), 6.97 (t, J = 7.6 Hz, 1H), 6.56 (t, J = 7.2 Hz, 2H), 4.64 (s, 1H), 4.31 (d, J = 5.6 Hz, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | 143.93, 138.82, 129.17, 128.79, 127.86, 127.41, 127.32, 119.18, 117.47, 111.59, 47.91 |

| Source: Supplementary Material - The Royal Society of Chemistry rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For aromatic amines like this compound, characteristic IR absorption bands can be observed.

Primary aromatic amines typically show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org The C-N stretching vibration for aromatic amines is usually observed in the range of 1250-1335 cm⁻¹. wikieducator.org The presence of substituents on the aromatic ring will also influence the C-H stretching and bending vibrations. The C-Br and C-F stretching vibrations would also be expected at their characteristic frequencies, further confirming the presence of these halogen substituents.

The IR spectrum of aniline, for example, shows N-H stretching vibrations around 3433 cm⁻¹ and 3355 cm⁻¹, and an N-H bending vibration at 1605 cm⁻¹. researchgate.net Aromatic C-H stretching is observed at 3032 cm⁻¹. researchgate.net

| Characteristic IR Absorption Bands for Primary Aromatic Amines | |

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| N-H Bend (scissoring) | 1550 - 1650 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Stretch | ~3030 |

| Aromatic C=C Stretch | ~1500, ~1600 |

| Source: Chemistry LibreTexts, ResearchGate libretexts.orgresearchgate.net |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak, which is a peak at two mass units higher than the molecular ion peak. This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. libretexts.org This isotopic pattern is a clear indicator of the presence of a bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. morawa.at This technique is ideal for separating volatile compounds from a mixture and identifying them based on their mass spectra. morawa.at GC-MS is a preferred method for the purity assessment of volatile molecules like substituted anilines. morawa.at However, it's noted that electron-ionization mass spectra may not be sufficient to differentiate between ortho, meta, and para isomers of underivatized haloanilines as their spectra can be nearly identical. morawa.at

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are valuable analytical tools.

Gas-Liquid Chromatography (GLC) with Advanced Detection Methods

Gas-Liquid Chromatography (GLC), a type of gas chromatography, is widely used for the analysis of volatile compounds. In a study comparing different chromatographic methods for the analysis of aniline derivatives in groundwater, GC coupled with tandem mass spectrometry (GC/MS-MS) showed a tenfold higher sensitivity than single quadrupole GC/MS. tandfonline.com The use of a nitrogen-phosphorus selective detector (NPD) has also been shown to be effective for determining a wide variety of anilines at low concentrations in aqueous samples. acs.org

Typical GC conditions for analyzing anilines involve using a capillary column, such as an Equity-5, with a temperature program to ensure good separation. sigmaaldrich.com For instance, a program might start at 50°C, ramp to 200°C, and then to 325°C. sigmaaldrich.com

| Example GC Conditions for Aniline Analysis | |

| Parameter | Condition |

| Column | Equity-5, 30 m x 0.25 mm I.D., 0.25 µm |

| Oven Program | 50°C (2 min), 10°C/min to 200°C, 15°C/min to 325°C |

| Injector Temperature | 250°C |

| Detector | FID, 325°C |

| Carrier Gas | Helium, 1.3 mL/sec |

| Source: Sigma-Aldrich sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis. For aniline derivatives, reverse-phase HPLC with UV detection is a common method. acs.org

Advanced Hyphenated Techniques for Complex Sample Analysis

To achieve unambiguous identification and quantification of this compound, especially in complex matrices such as environmental samples or in the presence of impurities, hyphenated analytical techniques are indispensable. These methods couple a separation technique, like UPLC or gas chromatography (GC), with a powerful detection technique, most commonly mass spectrometry (MS).

UPLC-Mass Spectrometry (UPLC-MS) is a powerful tool that combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry. Following separation on the UPLC column, the eluent is introduced into the mass spectrometer's ion source. For a compound like this compound, electrospray ionization (ESI) is a suitable technique, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.

The mass analyzer, such as a quadrupole or time-of-flight (TOF), then separates the ions based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is a highly specific identifier for the compound. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) can be employed. In this setup, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and the resulting product ions are detected. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. While aniline derivatives can be analyzed directly, derivatization is sometimes employed to improve their chromatographic behavior and thermal stability. nih.gov In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces a characteristic fragmentation pattern, which can serve as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries.

The choice between UPLC-MS and GC-MS often depends on the specific application, the nature of the sample matrix, and the volatility of the analyte. For instance, LC-MS/MS is often preferred for analyzing aniline derivatives in biological matrices like urine due to its ability to handle direct injections of aqueous samples with minimal preparation. nih.govd-nb.info In contrast, GC-MS might be employed for environmental samples where volatile organic compounds are of interest. d-nb.info

A comparison of these hyphenated techniques for the analysis of aromatic amines is presented in the table below.

| Technique | Separation Principle | Ionization | Key Advantages for this compound |

| UPLC-MS/MS | Partition chromatography | Electrospray (ESI) | High throughput; suitable for non-volatile compounds; high sensitivity and selectivity (MRM). nih.govnih.gov |

| GC-MS | Adsorption/partition chromatography | Electron Ionization (EI) | Provides structural information through fragmentation patterns; excellent for volatile compounds. nih.gov |

The use of these advanced hyphenated techniques provides a robust framework for the comprehensive analysis of this compound, ensuring accurate identification and quantification in a variety of contexts. ijarnd.comwisdomlib.org

Biological and Environmental Implications of Halogenated Anilines Research Focus

Biosynthesis of Halogenated Anilines in Natural Systems

Long considered to be exclusively of synthetic origin, the discovery of halogenated anilines in nature has opened new avenues in natural product chemistry.

Groundbreaking research has confirmed that some halogenated anilines are not just industrial pollutants but are also biosynthesized by marine microorganisms. A pivotal study identified a marine biofilm-forming microalga capable of producing compounds such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline (B165571) uni.lusigmaaldrich.com. Through labeling studies and kinetic experiments, researchers verified the biosynthetic origin of these substances, classifying them as a novel group of halogenated natural products uni.lusigmaaldrich.com.

The biosynthesis of these compounds in marine environments is often facilitated by haloperoxidase enzymes. These enzymes, particularly vanadium-dependent haloperoxidases found in many marine organisms, play a crucial role in the halogenation of organic molecules sigmaaldrich.com. They activate halides (like bromide or chloride) using hydrogen peroxide, making them reactive enough to substitute onto aromatic rings bldpharm.comsigmaaldrich.com. While the exact biosynthetic pathways for all naturally occurring halogenated anilines are still under investigation, the involvement of such enzymes is a key mechanistic insight sigmaaldrich.com.

The natural production of halogenated anilines by marine microalgae has significant implications. It expands the known diversity of marine natural products, which are a rich source of biologically active compounds with potential pharmacological applications sigmaaldrich.com. In nature, halogenation is a common strategy to enhance the biological activity of secondary metabolites sigmaaldrich.com.

The ecological roles of these compounds are an active area of study. In the context of biofilms, chemical cues are vital for regulating spatial organization and species composition sigmaaldrich.com. The production of toxic compounds like halogenated anilines may serve as a defense mechanism, inhibiting the growth of competing microorganisms and influencing the fine-scale patchy distribution of species often observed in these microbial communities sigmaaldrich.comsigmaaldrich.com. Furthermore, understanding the interplay between environmental factors and the production of these metabolites by algae is a key challenge for future research sigmaaldrich.com.

Biochemical Interaction Studies of Halogenated Anilines

The biological activity of halogenated anilines is rooted in their interactions with cellular macromolecules, such as enzymes and receptors.

The interaction of halogenated anilines with enzymes is a critical aspect of their biological effects and metabolism. A notable example is their interaction with the cytochrome P450 enzyme system, which is central to the biotransformation of many foreign compounds tcichemicals.com. In vitro studies with rat liver microsomes have investigated the dehalogenation of 4-halogenated anilines to 4-aminophenol (B1666318). These studies revealed that the nature of the halogen substituent significantly affects the rate of its removal, with fluorine being more readily eliminated than chlorine or bromine tcichemicals.com.

The binding of these molecules to receptors and other proteins is governed by noncovalent interactions like hydrogen and halogen bonds. The amine group (-NH2) acts as a hydrogen bond donor, while the halogen atom can act as a halogen bond donor nih.govsigmaaldrich.com. A halogen bond is a highly directional interaction between a region of positive electrostatic potential on the halogen (known as a σ-hole) and a nucleophilic region on another molecule, such as a nitrogen atom in a receptor's active site chemicalbook.com. The interplay and competition between these hydrogen and halogen bonds are crucial in determining the structure and stability of molecule-receptor complexes nih.govsigmaaldrich.com.

A high-throughput assay has been developed to screen for enzymatic halogenation activity, which relies on the color change resulting from the coupling of a halogenated aniline (B41778) with a quinone. This method is valuable for discovering new halogenase enzymes and for engineering existing ones with novel activities bldpharm.com.

The biological activity of halogenated anilines is often linked to their metabolism. The cytochrome P450-catalyzed dehalogenation is a key mechanistic step. Research on 4-halogenated anilines has shown that the process involves an oxidative mechanism. The varying ease of dehalogenation (F > Cl > Br) suggests that the properties of the carbon-halogen bond influence the enzymatic reaction tcichemicals.com.

Enzymatic halogenation itself occurs through several distinct mechanisms. Electrophilic halogenases, including many haloperoxidases, oxidize a halide ion to an electrophilic species like hypohalous acid (HOX), which then reacts with an electron-rich substrate sigmaaldrich.com. In contrast, some flavin-dependent halogenases are highly regioselective, binding the halide and substrate within the active site to control the reaction's outcome, avoiding the release of free hypohalous acid bldpharm.combldpharm.com. Another class, the non-haem iron/2-oxoglutarate dependent halogenases, can install halogens onto non-activated carbon centers via a radical-based mechanism sigmaaldrich.com. These mechanistic differences highlight the diverse ways nature has evolved to utilize halogens.

Table 1: Research Findings on Cytochrome P450-Catalyzed Dehalogenation of 4-Halogenated Anilines This table summarizes in vitro findings on the metabolism of different 4-halogenated anilines by rat liver microsomes, focusing on the formation of 4-aminophenol.

| Substrate | Key Finding | Implication | Reference |

| 4-Fluoroaniline | More easily dehalogenated compared to its chloro and bromo counterparts. | The fluorine substituent is the most readily eliminated from the aromatic ring by cytochrome P450 enzymes. | tcichemicals.com |

| 4-Chloroaniline | Dehalogenation to 4-aminophenol is observed. | Demonstrates that cytochrome P450 can break the C-Cl bond in anilines. | tcichemicals.com |

| 4-Bromoaniline | Dehalogenation to 4-aminophenol is observed, but the process is less favored than for 4-fluoroaniline. | The strength and nature of the carbon-halogen bond influence the rate of enzymatic metabolism. | tcichemicals.com |

| 4-Iodoaniline | Serves as a substrate for cytochrome P450. | The entire series of stable halogenated anilines interacts with this key metabolic enzyme system. | tcichemicals.com |

Environmental Fate and Transformation of Halogenated Anilines: An Academic Perspective

Halogenated anilines are recognized as environmental contaminants due to their industrial use and persistence bldpharm.com. Their fate in soil and water is a subject of academic scrutiny. These compounds can adsorb to soil particles and are often resistant to biodegradation due to the presence of halogens bldpharm.com.

Microorganisms have, however, evolved to utilize these compounds. Various bacterial strains, including those from the genera Pseudomonas and Moraxella, have been identified that can degrade or transform different halogenated anilines bldpharm.com. This microbial mineralization is a key process in the natural attenuation of these pollutants.

A significant area of research is the transformation of anilines during water treatment processes. Halogenation, particularly chlorination used for disinfection, can lead to the formation of various disinfection byproducts (DBPs). Studies have shown that anilines can be potent precursors to haloacetonitriles, a class of nitrogenous DBPs of health concern. The reaction pathways can involve initial chlorination or hydroxylation of the aromatic ring, followed by the formation of intermediates like benzoquinone imines, which may eventually lead to ring cleavage and the formation of smaller, halogenated byproducts.

Table 2: Dichloroacetonitrile (B150184) (DCAN) Formation from Various Aniline Compounds During Chlorination This table presents data on the potential of different aniline derivatives to form the disinfection byproduct dichloroacetonitrile (DCAN) under laboratory chlorination conditions.

| Precursor Compound | Molar Yield of DCAN (%) | Significance | Reference |

| 4-Nitroaniline | 1.6–2.3% | One of the highest yielding precursors, indicating a strong potential to form nitrogenous DBPs. | |

| 3-Chloroaniline | 1.6–2.3% | Demonstrates that existing halogenation on the ring can influence DBP formation potential. | |

| 4-(Methylsulfonyl)aniline | 1.6–2.3% | The presence of a strong electron-withdrawing group para to the amine results in high DCAN yields. | |

| Aniline (unsubstituted) | Lower Yields | Serves as a baseline for understanding how substituents affect DBP formation. |

The persistence of halogenated organic compounds, including anilines, is a global issue, as they can resist natural degradation processes and undergo long-range atmospheric transport.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of polysubstituted anilines is a cornerstone of chemical manufacturing for pharmaceuticals, agrochemicals, and materials. However, traditional methods often suffer from low efficiency and generate significant chemical waste. nih.gov Future research is increasingly focused on developing greener and more sustainable synthetic methodologies that adhere to the principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. nih.govrsc.orgjocpr.com

Promising future directions for the synthesis of 5-Bromo-2-fluoro-3-methylaniline and its derivatives include:

Catalytic Approaches: The development of catalytic processes, which are now the preferred method for industrial aniline (B41778) production due to higher atom economy, is crucial. rsc.org Methods like the palladium-catalyzed synthesis of anilines from cyclohexanones represent a more sustainable alternative to classical, stoichiometric reactions. acs.org Research into direct, one-pot procedures, such as the Brønsted acid-catalyzed meta-amination of anisidines, offers a simplified and scalable approach to highly substituted anilines. nih.gov

Chemoenzymatic Synthesis: The integration of biocatalysis offers a highly selective and environmentally benign route. The use of immobilized nitroreductase enzymes to reduce nitroaromatics to anilines can proceed in water at room temperature and pressure, avoiding the need for high-pressure hydrogen and precious-metal catalysts. worktribe.com This method shows high chemoselectivity, even with sensitive halogen substituents. worktribe.com

Domino and One-Pot Reactions: Designing reaction cascades where multiple bonds are formed in a single operation significantly reduces waste and improves efficiency. Methods using isatoic anhydride (B1165640) as a starting material provide a simple, rapid, and scalable route to highly substituted anilines under mild conditions. nih.gov Similarly, utilizing the reactivity of N,N-dialkylaniline N-oxides allows for the regioselective introduction of halogens under mild conditions, which could be adapted for the synthesis of complex anilines. nih.govnih.gov

The overarching goal is to replace multi-step, low-efficiency syntheses with streamlined processes that are safer, more economical, and have a reduced environmental footprint. nih.gov

Exploration of New Reactivity Patterns and Catalytic Transformations for Bromofluoromethylanilines

The bromine and fluorine atoms on the this compound ring are key handles for synthetic diversification. The bromine atom, in particular, is an excellent functional group for transition metal-catalyzed cross-coupling reactions, a powerful tool for constructing complex molecular architectures.

Future research in this area should focus on:

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds. A significant area of development is the use of unprotected ortho-bromoanilines in these reactions, which simplifies synthetic sequences by avoiding protection-deprotection steps. nih.gov Research has shown that fluorinated analogs can be produced in good yields, and the reaction tolerates a wide range of functional groups. nih.gov Further exploration of Buchwald-Hartwig amination and other C-N coupling reactions using bromo-fluoro-anilines as substrates will enable the synthesis of novel derivatives. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. Investigating rhodium(III)-catalyzed annulation reactions of aniline derivatives could lead to the formation of novel heterocyclic structures like indolines. acs.org Developing methods for the selective chlorination or functionalization at other positions on the ring, potentially mediated by norbornene and a palladium catalyst, would further expand the synthetic utility of these compounds. nih.gov

Catalysis by Aniline Derivatives: Anilines themselves can act as catalysts. Arylamines can generate N-halo arylamine intermediates that serve as selective catalytic electrophilic halogen sources for a wide variety of aromatic and heteroaromatic compounds. nih.gov Investigating whether this compound or its derivatives can catalyze specific transformations is a novel research avenue.

The combination of the activating amino group and the strategically placed halogens makes this class of compounds highly versatile for creating diverse molecular libraries for screening in drug discovery and materials science. chemistrysteps.com

Advanced Computational Approaches for Targeted Design and Optimization of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work. For this compound, computational studies can provide deep insights and accelerate the discovery of new applications.

Future computational research should include:

Mechanism and Reactivity Studies: DFT calculations can be employed to elucidate the mechanisms of reactions involving substituted anilines, such as their oxidation by agents like ferrate(VI). nih.gov Such studies can determine the dominant reaction pathways (e.g., Hydrogen Atom Transfer) and identify rate-determining steps. nih.gov This understanding is crucial for optimizing reaction conditions and predicting the formation of byproducts.

Thermochemical and Spectroscopic Predictions: Computational methods like G3MP2B3 can accurately predict thermochemical properties such as enthalpies of formation, which are fundamental for process safety and design. nih.gov DFT can also be used to simulate vibrational spectra (IR and Raman) and electronic spectra (UV-Vis), aiding in the structural characterization of new derivatives. dntb.gov.ua

Design of Derivatives: By calculating properties like electron affinity, ionization potential, and molecular electrostatic potential, researchers can rationally design derivatives with specific electronic characteristics. nih.govdntb.gov.ua For example, DFT can help predict how different substituents would affect the reactivity of the aniline ring or the stability of intermediates, guiding the synthesis of molecules for targeted applications in materials or medicine. acs.orgunt.edu Studies on anions of aniline derivatives can also inform their use as nucleophiles in chemical reactions. researchgate.net

These computational approaches allow for a more rational and efficient design process, reducing the number of experiments needed and providing a deeper understanding of the molecule's chemical behavior.

Expanding Applications in Material Science and Advanced Functional Materials

Substituted anilines are foundational components in a variety of functional materials, including dyes, liquid crystals, and organic electronics. wisdomlib.org The unique electronic properties imparted by the bromine and fluorine substituents in this compound make it an attractive candidate for new advanced materials.

Emerging areas of application to be explored include:

Conducting Polymers: The chemical copolymerization of aniline with halogen-substituted anilines is a known method for tuning the properties of resulting polymers. capes.gov.br As the fraction of the halogenated co-monomer increases, the electrical conductivity of the polymer tends to decrease. capes.gov.br Future work could involve incorporating this compound into polyaniline chains to precisely modulate the material's conductivity, processability, and environmental stability for applications in sensors or antistatic coatings.

Organic Electronics: The building blocks of organic light-emitting diodes (OLEDs) and other organic electronic devices often rely on aromatic amines. The fluorine and bromine atoms can influence the HOMO/LUMO energy levels, charge transport properties, and molecular packing of organic semiconductors. Research into synthesizing oligomers or polymers from this compound could lead to new materials for these applications.

Functional Dyes and Pigments: Anilines are precursors to azo dyes. wisdomlib.org The specific substituents on the aniline ring dictate the color and properties (e.g., lightfastness) of the final dye. Synthesizing azo compounds from this compound could yield novel chromophores with unique spectral properties or enhanced stability due to the presence of the halogen atoms.

In-depth Studies of Biological and Environmental Pathways and their Chemical Basis

The presence of halogen atoms on an aromatic ring significantly influences a molecule's biological activity and environmental fate. Understanding these pathways is critical for assessing the toxicological profile and potential for bioremediation.

Key future research directions are: